molecular formula C14H20F2N4O4 B2748422 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2044713-17-7

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2748422
CAS RN: 2044713-17-7
M. Wt: 346.335
InChI Key: XSWVHLSMQYLRHS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen atom, the Boc group is an ester, and the triazole ring contains two nitrogen atoms which can participate in hydrogen bonding .

Scientific Research Applications

Synthetic Applications

  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, similar in structure due to the presence of a tert-butoxycarbonyl protected piperidine, was synthesized through a condensation reaction. It was characterized and its structure was confirmed by X-ray diffraction, indicating its utility in the synthesis of complex molecules and potential as a precursor for further chemical transformations (Sanjeevarayappa et al., 2015).
  • A series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds were synthesized, showcasing the versatility of triazole derivatives in creating compounds with potential fungicidal activity, highlighting the synthetic and functional versatility of triazole-containing compounds (Mao et al., 2013).

Biological Evaluation

  • The tert-butyl piperazine-1-carboxylate derivative was evaluated for its biological activities, including antibacterial and anthelmintic properties. Although it showed moderate activity, this underscores the potential of such compounds for further optimization in drug discovery and development (Sanjeevarayappa et al., 2015).

Methodological Innovation

  • Novel synthetic routes to spiro[indole-3,4′-piperidin]-2-ones starting from a similar tert-butoxycarbonyl protected piperidine compound were developed, highlighting innovative approaches to complex molecular architectures that could be applicable in medicinal chemistry and material science (Freund & Mederski, 2000).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a receptor, or as an inhibitor of an enzyme, depending on its structure and the presence of other functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on the GHS07 pictogram, it may cause eye irritation, skin irritation, and may be harmful if swallowed .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activity. This could include testing it against various biological targets, or modifying its structure to improve its activity or reduce potential side effects .

properties

IUPAC Name

5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N4O4/c1-14(2,3)24-13(23)19-6-4-8(5-7-19)20-10(11(15)16)9(12(21)22)17-18-20/h8,11H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWVHLSMQYLRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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